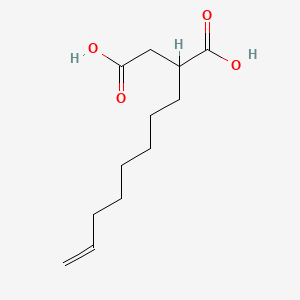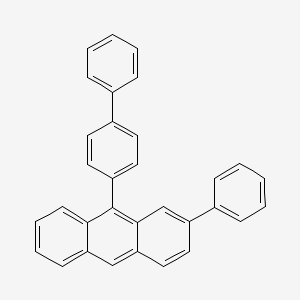
9-(1,1'-Biphenyl)-4-yl-2-phenyl-anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(1,1’-Biphenyl)-4-yl-2-phenyl-anthracene is an organic compound that belongs to the family of anthracene derivatives. Anthracene and its derivatives are known for their photophysical properties and are widely used in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . The compound’s structure consists of an anthracene core substituted with biphenyl and phenyl groups, which can significantly influence its chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(1,1’-Biphenyl)-4-yl-2-phenyl-anthracene can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst and boronic acid derivatives to form carbon-carbon bonds . The general reaction conditions include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Ligand: Phosphine ligands such as triphenylphosphine (PPh3)
Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of 9-(1,1’-Biphenyl)-4-yl-2-phenyl-anthracene may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and reproducibility of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
9-(1,1’-Biphenyl)-4-yl-2-phenyl-anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, using reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid
Reduction: H2 gas with Pd/C catalyst
Substitution: Br2 in chloroform, HNO3 in sulfuric acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
9-(1,1’-Biphenyl)-4-yl-2-phenyl-anthracene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Employed as a fluorescent probe for studying biological processes and interactions.
Medicine: Investigated for potential use in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized in the production of OLEDs, organic photovoltaics, and other electronic devices
Mecanismo De Acción
The mechanism of action of 9-(1,1’-Biphenyl)-4-yl-2-phenyl-anthracene is primarily related to its photophysical properties. The compound can absorb light and undergo electronic transitions, leading to fluorescence or phosphorescence. These properties make it useful in applications such as OLEDs and fluorescent probes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications such as OLEDs and photon upconversion systems.
9,10-Dimethylanthracene: Another anthracene derivative with altered photophysical properties due to methyl substitution.
Uniqueness
9-(1,1’-Biphenyl)-4-yl-2-phenyl-anthracene is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. The presence of both biphenyl and phenyl groups can enhance its stability and fluorescence efficiency compared to other anthracene derivatives .
Propiedades
Fórmula molecular |
C32H22 |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
2-phenyl-9-(4-phenylphenyl)anthracene |
InChI |
InChI=1S/C32H22/c1-3-9-23(10-4-1)25-15-17-26(18-16-25)32-30-14-8-7-13-28(30)21-29-20-19-27(22-31(29)32)24-11-5-2-6-12-24/h1-22H |
Clave InChI |
GWGPRSNTMPRTRI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=C(C=CC4=CC5=CC=CC=C53)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



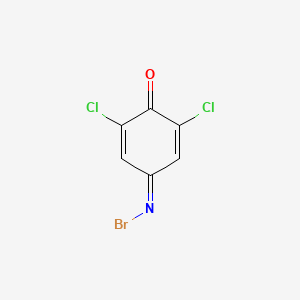
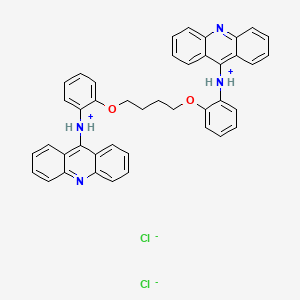
![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782171.png)
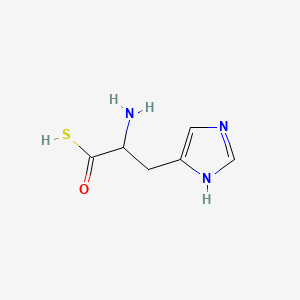
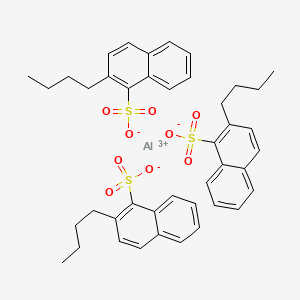
![[9-(2,5-dicarboxyphenyl)-6-(ethylamino)xanthen-3-ylidene]-ethylazanium;N,N-diethylethanamine;chloride](/img/structure/B13782182.png)
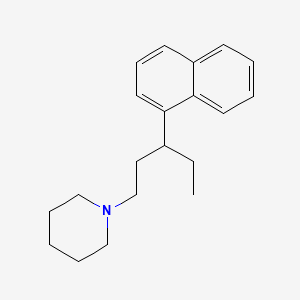
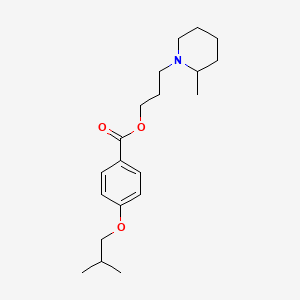
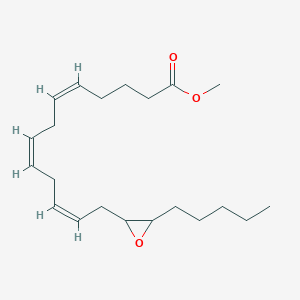

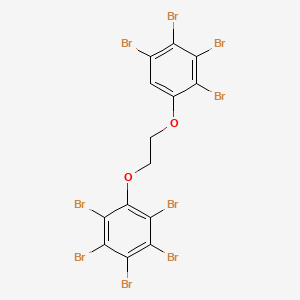
![3-Methyl-5,6,7,8-tetrahydro-4h-thieno[2,3-d]azepine](/img/structure/B13782226.png)
